molecular formula C15H12N2O4 B5859458 N-(2-furylmethyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-(2-furylmethyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5859458
M. Wt: 284.27 g/mol
InChI Key: RJRBMVMGRMXDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "N-(2-furylmethyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide" is of interest due to its chemical structure, which suggests potential for diverse chemical reactions and properties. This compound belongs to a class of chemicals that include various functional groups such as amide, isoindoline, and furylmethyl, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds involves reactions such as the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions to produce N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides (Dyachenko, Krasnikov, & Khorik, 2008). This methodology could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Investigations into molecular structure typically involve spectroscopic techniques such as NMR and X-ray crystallography. For example, dynamic NMR and ab initio studies have been conducted on related compounds to understand the exchange between rotamers and their molecular conformations (Akhmedov, Myshakin, & Dennis Hall, 2004).

Chemical Reactions and Properties

Compounds with similar structures have shown diverse chemical reactivity. For instance, the synthesis of isoindolinones via a [4+2]-cycloaddition strategy using 5-amino-2-furylmethylamines as precursors demonstrates the potential for cycloaddition reactions (Medimagh, Marque, Prim, & Chatti, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For instance, 2-substituted benzimidazoles have been studied for their diverse anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, similar compounds like “N-(2-FURYLMETHYL)MALEIMIDE” are known to be harmful if swallowed and can cause serious eye irritation .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-17-14(19)11-5-4-9(7-12(11)15(17)20)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRBMVMGRMXDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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